4-Amino-3-(methoxymethyl)phenol
Overview
Description
4-Amino-3-(methoxymethyl)phenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a methoxymethyl group at the 3-position of the aromatic ring
Mechanism of Action
Target of Action
It’s structurally similar to 4-aminophenol , which is commonly used as a developer for black-and-white film
Mode of Action
4-Aminophenol is known to undergo oxidation in the presence of a base . It’s plausible that 4-Amino-3-(methoxymethyl)phenol might also undergo similar reactions, but this needs to be confirmed through experimental studies.
Biochemical Pathways
Compounds like 4-aminophenol are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of chemically differentiated fragments with a metal catalyst . It’s possible that this compound might be involved in similar biochemical pathways.
Result of Action
It’s known that the carbonylic oxygen atom from the product 4-hydroxybenzaldehyde originates from a water molecule during the oxidative demethylation of 4-(methoxymethyl)phenol This suggests that the compound might undergo similar reactions, leading to the formation of 4-hydroxybenzaldehyde
Action Environment
It’s known that the stability of similar compounds, like boronic esters, can be influenced by factors such as air and moisture . It’s plausible that similar environmental factors might also influence the action of this compound.
Biochemical Analysis
Cellular Effects
The effects of 4-Amino-3-(methoxymethyl)phenol on various types of cells and cellular processes are not well-documented. It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the nitration of 3-(methoxymethyl)phenol followed by reduction. The nitration step introduces a nitro group at the 4-position, which is subsequently reduced to an amino group using reducing agents such as iron or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the nitration and reduction processes efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effects of the amino and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-Amino-3-(methoxymethyl)phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar structure but lacks the methoxymethyl group.
3-Methoxyphenol: Similar structure but lacks the amino group.
4-Methoxyphenol: Similar structure but lacks the amino group and has a methoxy group instead of methoxymethyl.
Uniqueness
4-Amino-3-(methoxymethyl)phenol is unique due to the presence of both an amino group and a methoxymethyl group on the phenol ring
Properties
IUPAC Name |
4-amino-3-(methoxymethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,10H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTFNMXEYANGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303971 | |
Record name | 4-Amino-3-(methoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168202-62-8 | |
Record name | 4-Amino-3-(methoxymethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168202-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-(methoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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